2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-16(5-2)14(21)19(15(22)18-16)10-13(20)17-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3,(H,17,20)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYBCCJEIIFHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=CC(=C2)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antitumor effects, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₅N₂O₃
- Molecular Weight : 213.21 g/mol
- CAS Number : 714-71-6
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to the imidazolidinone structure. For instance, derivatives of 2,5-dioxoimidazolidin-1-yl have shown promising results in inhibiting tumor growth in various cancer models.
-
Mechanism of Action :
- The compound is believed to exert its antitumor effects through the induction of apoptosis in cancer cells and inhibiting angiogenesis. This is achieved by modulating key signaling pathways involved in cell survival and proliferation.
- Case Study :
Pharmacological Profile
The pharmacological profile of this compound includes:
- Cytotoxicity : In vitro studies have shown that this compound has cytotoxic effects against various cancer cell lines.
- Selectivity : The compound exhibits selectivity towards cancer cells compared to normal cells, which is crucial for minimizing side effects during treatment.
Data Table: Biological Activity Overview
In Vitro Studies
In vitro experiments have demonstrated that derivatives of this compound can inhibit cell proliferation and induce apoptosis in several cancer types. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
In Vivo Studies
Animal models treated with this compound showed significant tumor regression without severe adverse effects, indicating a favorable therapeutic index. These findings suggest that further development could lead to new anticancer therapies.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research has indicated that derivatives of imidazolidinone compounds exhibit significant anticancer properties. Specifically, studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. This suggests potential for 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide in cancer therapeutics .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Agrochemical Applications
- Pesticide Development :
- Herbicide Formulations :
Material Science Applications
- Polymer Synthesis :
-
Nanomaterials :
- Investigations into the use of this compound in nanomaterial synthesis are underway. Its properties may facilitate the creation of nanoparticles with specific functionalities for applications in electronics and biomedicine .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study 2 | Antimicrobial Properties | Effective against a range of bacterial strains; potential for new antibiotic development. |
| Study 3 | Polymer Synthesis | Improved mechanical strength and thermal resistance in polymer composites containing the compound. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three classes of analogs: benzothiazole acetamides, chloroacetamide herbicides, and imidazolidinone-containing acetamides. Key differences in substituents, molecular properties, and inferred applications are highlighted.
Table 1: Structural and Functional Comparison
Comparison with Benzothiazole Acetamides (Patent Compounds)
The benzothiazole acetamides in feature a sulfur- and nitrogen-containing heterocycle (benzothiazole) instead of the imidazolidinone ring. For example, N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide includes a trifluoromethyl group, which enhances metabolic stability and lipophilicity. The 3-methylphenyl group in the target compound is less electron-withdrawing than the 3-methoxyphenyl group in the patent compound, which could alter binding interactions in biological targets.
Comparison with Chloroacetamide Herbicides
Chloroacetamide herbicides like alachlor and pretilachlor () share the acetamide backbone but differ critically in substituents. These agrochemicals typically include a chloro group and alkyl/alkoxy chains (e.g., methoxymethyl in alachlor), which enhance herbicidal activity by inhibiting very-long-chain fatty acid synthesis. The target compound lacks a chloro group, which may reduce environmental toxicity but also diminish herbicidal potency. Its imidazolidinone ring increases polarity compared to alachlor’s methoxymethyl group, suggesting differences in soil adsorption and mobility.
Comparison with Imidazolidinone Acetamides
N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide () shares the imidazolidinone core with the target compound but substitutes the 4-chlorophenyl and lacks diethyl groups. The chloro substituent in the analog may enhance electrophilic reactivity, whereas the target’s 3-methylphenyl group provides steric bulk without electronic effects.
Research Findings and Implications
- Structural Insights: The diethyl-imidazolidinone and 3-methylphenyl groups distinguish the target compound from both pharmaceutical and agrochemical analogs. These features may balance polarity and lipophilicity, making it suitable for applications requiring moderate solubility and bioavailability.
- Activity Predictions: The absence of a chloro group (vs. herbicides ) suggests lower environmental toxicity but possibly reduced efficacy in disrupting plant lipid synthesis. Conversely, the imidazolidinone ring’s hydrogen-bonding capacity could make it a candidate for enzyme inhibition in drug design.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide?
- Methodological Answer : The compound is synthesized via condensation reactions involving substituted maleimides or thiourea derivatives. For example, refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimides in glacial acetic acid for 2 hours yields structurally analogous acetamides. Reaction progress is monitored via TLC, followed by recrystallization from ethanol/water mixtures for purification . Alternative routes involve coupling chloroacetylated intermediates with substituted phenols under basic conditions (e.g., potassium carbonate in DMF), as seen in thiazolidinedione-based acetamide syntheses .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization employs spectroscopic and analytical techniques:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for amides) .
- ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., aromatic proton multiplicity at δ 6.9–7.5 ppm) .
- Mass spectrometry (e.g., ESI-MS) verifies molecular weight (e.g., m/z 430.2 [M+1] for nitro-substituted analogs) .
- Elemental analysis ensures purity (e.g., C, H, N percentages within 0.5% of theoretical values) .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) studies predict the reactivity and electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G(d,p)) model electron distribution, HOMO-LUMO gaps, and reactive sites. For imidazolidinone analogs, these studies predict nucleophilic attack at the dioxoimidazolidine ring and electrophilic behavior at the acetamide carbonyl. Solvent effects (e.g., polarizable continuum models) refine reaction pathway predictions, aiding in rational design of derivatives with enhanced stability or bioactivity .
Q. What experimental designs are optimal for evaluating the compound’s biological activity in pharmacological studies?
- Methodological Answer : Use randomized block designs with split-split plots to test multiple variables (e.g., dose, exposure time, cell lines). For anticancer activity, assays include:
- MTT/Proliferation assays on cancer cell lines (IC₅₀ determination) .
- Apoptosis markers (e.g., caspase-3 activation via flow cytometry).
- In vivo models (e.g., Wistar albino mice) for toxicity and efficacy, with histopathological analysis . Controls should include structurally related compounds to establish structure-activity relationships (SAR) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility). Strategies include:
- Dose-response normalization to account for batch-to-batch variability.
- Meta-analysis of SAR using molecular docking (e.g., AutoDock Vina) to compare binding affinities to targets like tyrosine kinases .
- Reproducibility checks via independent synthesis and blind testing in multiple labs .
Q. What strategies optimize reaction conditions for higher yields in large-scale synthesis?
- Methodological Answer :
- Solvent optimization : Replace glacial acetic acid with DMF for better solubility of polar intermediates .
- Catalysis : Use carbodiimides (e.g., EDC·HCl) to accelerate amide bond formation at 273 K, reducing side reactions .
- Continuous flow reactors improve heat/mass transfer, enhancing reproducibility for multi-gram syntheses .
Q. What environmental fate studies are critical for assessing ecotoxicological risks?
- Methodological Answer : Follow OECD guidelines for:
- Hydrolysis/photolysis : Test stability under UV light and varying pH.
- Bioaccumulation : Use HPLC-MS to measure partitioning coefficients (log P) and bioconcentration factors in model organisms (e.g., Daphnia magna) .
- Degradation pathways : Employ LC-QTOF-MS to identify transformation products in soil/water matrices .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
